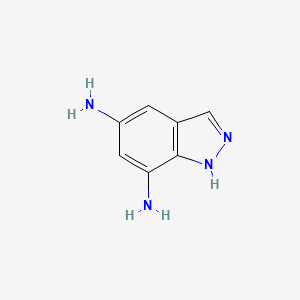

1H-Indazole-5,7-diamine

Descripción general

Descripción

1H-Indazole-5,7-diamine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The compound this compound is characterized by the presence of two amino groups attached to the 5th and 7th positions of the indazole ring

Métodos De Preparación

The synthesis of 1H-Indazole-5,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the indazole ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Modifications

1H-Indazole-5,7-diamine is typically synthesized via reductive amination or catalytic C–H functionalization starting from substituted indazoles. Key methods include:

-

CuO-catalyzed amination of 2-haloacetophenones with methyl hydrazine, followed by selective nitration and reduction to install amine groups .

-

Palladium-catalyzed C–H amination of aminohydrazones under ligand-free conditions, enabling regioselective functionalization at positions 5 and 7 .

Electrophilic Substitution Reactions

The electron-rich aromatic system undergoes regioselective electrophilic substitution, influenced by the directing effects of the amine groups:

Mechanistic Insight : The amino groups at C5 and C7 strongly activate the indazole ring toward electrophilic attack at C3 due to resonance and inductive effects .

Oxidation and Reduction

The amine substituents participate in redox reactions, forming intermediates with altered biological activity:

-

Oxidation :

-

Reduction :

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed coupling:

-

Suzuki–Miyaura coupling with arylboronic acids at C3 using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (70–90°C) .

-

Buchwald–Hartwig amination introduces alkyl/aryl groups at C1 or C3 positions under Pd₂(dba)₃/XPhos catalysis .

Complexation and Chelation

The diamine structure facilitates coordination with metal ions, forming stable complexes:

Aplicaciones Científicas De Investigación

Anticancer Activity

1H-Indazole-5,7-diamine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can act as potent inhibitors of various kinases involved in cancer progression.

Case Studies:

- FGFR Inhibition: A series of indazole derivatives were synthesized and evaluated for their inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance, compound 98 exhibited an IC50 of 15.0 nM against FGFR1, while compound 99 showed even greater potency with an IC50 of 2.9 nM, demonstrating promising anti-proliferative activity in cancer cell lines .

- EGFR Inhibition: Compounds derived from 1H-indazole were designed as inhibitors of the epidermal growth factor receptor (EGFR), particularly targeting the T790M mutant associated with drug resistance in non-small cell lung cancer (NSCLC). Compound 109 demonstrated strong inhibitory effects with IC50 values of 5.3 nM against EGFR T790M .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Mechanism of Action:

- The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which can contribute to neuroprotection and improved mood regulation .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics.

Case Studies:

- A study demonstrated that specific indazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of indazole derivatives is crucial for optimizing their pharmacological properties. Various substituents on the indazole ring have been explored to enhance potency and selectivity.

Key Findings:

- Substituents at the 4 and 6 positions of the indazole scaffold significantly influence the inhibitory activities against target enzymes such as FGFR and EGFR . For example, modifications involving fluorine substituents have led to enhanced enzymatic inhibition profiles.

Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives can be employed in the development of complex molecular structures used in pharmaceuticals.

Synthetic Strategies:

Mecanismo De Acción

The mechanism of action of 1H-Indazole-5,7-diamine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

1H-Indazole-5,7-diamine can be compared with other similar compounds, such as:

1H-Indazole: Lacks the amino groups at the 5th and 7th positions, resulting in different chemical properties and reactivity.

2H-Indazole: Another tautomeric form of indazole with different stability and reactivity compared to 1H-Indazole.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1H-Indazole-5,7-diamine is a bicyclic compound that belongs to the indazole family, characterized by its unique fused ring structure comprising a benzene ring and an azole component. With the molecular formula C7H8N4 and a molar mass of 148.17 g/mol, this compound has garnered significant attention in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The structure of this compound features two amino groups located at the 5 and 7 positions of the indazole ring. This specific substitution pattern is crucial as it influences both the chemical reactivity and biological properties of the compound. The compound's ability to interact with various biological targets makes it a subject of interest for therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities, including:

- Neuroprotective Effects : Research indicates that it acts as an inhibitor of monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS), suggesting potential applications in treating neurodegenerative diseases by influencing neurotransmitter levels and nitric oxide signaling pathways.

- Anti-Cancer Properties : Indazole derivatives, including this compound, have been explored for their potential anti-cancer effects. Studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Inhibition of Inflammatory Pathways : The compound has shown promise as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which is involved in inflammatory responses. In vitro studies demonstrated that derivatives of this compound can protect against inflammation-induced cell death .

Enzyme Inhibition

The dual inhibition of MAO-B and nNOS by this compound suggests a multifaceted approach to modulating neurological processes. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are critical in managing mood disorders and neurodegenerative conditions.

Anti-inflammatory Mechanisms

The inhibition of ASK1 by derivatives of this compound has been linked to reduced phosphorylation in the ASK1-p38/JNK signaling pathway. This pathway is crucial for regulating cell survival and apoptosis under stress conditions .

Case Studies

Recent studies have highlighted the efficacy of this compound derivatives in various biological contexts:

- Neurodegenerative Disease Models : In models simulating neurodegeneration, compounds derived from this compound demonstrated protective effects on neuronal cells against oxidative stress and inflammation.

- Cancer Cell Lines : In vitro assays using cancer cell lines revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

- Inflammatory Bowel Disease (IBD) : A specific derivative was evaluated for its protective effects on intestinal epithelial cells under inflammatory conditions, showing comparable efficacy to established treatments without significant cytotoxicity .

Comparative Analysis with Other Indazoles

To better understand the unique properties of this compound, a comparison with other indazole derivatives is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-Indazole | Basic indazole structure | Foundational structure for derivatives |

| 1H-Indazole-3-carboxylic acid | Carboxylic acid group at position 3 | Potentially enhances solubility |

| 1H-Indazole-4-carboxylic acid | Carboxylic acid group at position 4 | Different biological activity profile |

| 1H-Indazole-2-carboxaldehyde | Aldehyde functional group at position 2 | Reactivity towards nucleophiles |

The specific substitution pattern in this compound allows it to exhibit dual inhibition properties that set it apart from other indazoles with different functional groups or positions.

Propiedades

IUPAC Name |

1H-indazole-5,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBYNLZRCROMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650589 | |

| Record name | 1H-Indazole-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777802-08-1 | |

| Record name | 1H-Indazole-5,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.